![molecular formula C13H13ClN2O2S B14432155 1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride CAS No. 77148-91-5](/img/structure/B14432155.png)
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinium core substituted with a methyl group and a sulfanyl group attached to a 3-nitrophenylmethyl moiety. The chloride ion serves as the counterion to balance the charge of the pyridinium cation.
準備方法
The synthesis of 1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridinium Core: The starting material, 2-methylpyridine, undergoes a quaternization reaction with methyl iodide to form 1-methyl-2-iodopyridinium iodide.
Nucleophilic Substitution: The iodide is then replaced by a sulfanyl group through a nucleophilic substitution reaction with a thiol derivative of 3-nitrobenzyl chloride.
Ion Exchange: The final step involves an ion exchange reaction to replace the iodide ion with a chloride ion, yielding the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyridinium core can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: Its derivatives may have pharmacological properties, such as antimicrobial or anticancer activity.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the sulfanyl group can form covalent bonds with thiol-containing proteins.
類似化合物との比較
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride: Similar structure but with the nitro group in the para position.
1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}quinolinium chloride: Similar structure but with a quinolinium core instead of a pyridinium core.
1-Methyl-2-{[(3-aminophenyl)methyl]sulfanyl}pyridin-1-ium chloride: Similar structure but with an amino group instead of a nitro group.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of this compound.
特性
CAS番号 |
77148-91-5 |
|---|---|
分子式 |
C13H13ClN2O2S |
分子量 |
296.77 g/mol |
IUPAC名 |
1-methyl-2-[(3-nitrophenyl)methylsulfanyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H13N2O2S.ClH/c1-14-8-3-2-7-13(14)18-10-11-5-4-6-12(9-11)15(16)17;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChIキー |
KNHOOTZWPPNXCI-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=CC=C1SCC2=CC(=CC=C2)[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


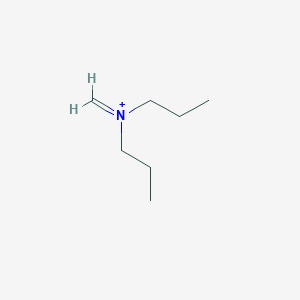

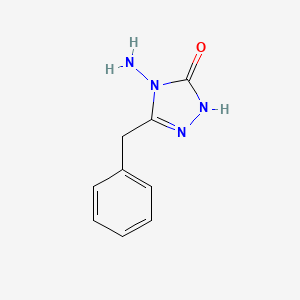
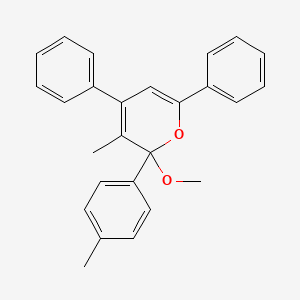
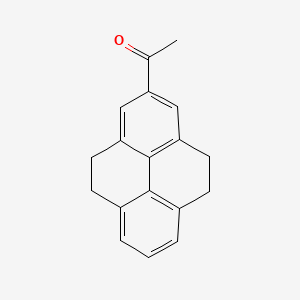

![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)
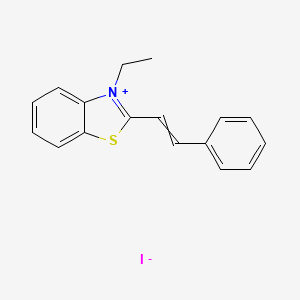
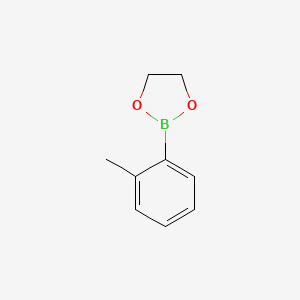
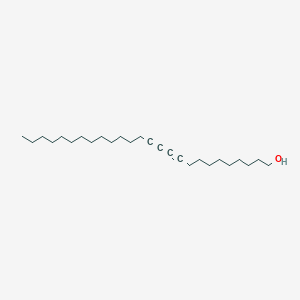
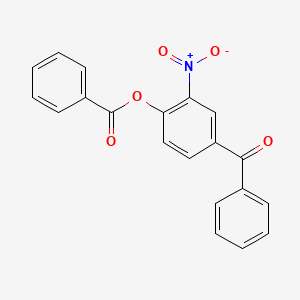
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
